Cas no 138807-94-0 (2,2,3-trimethylhexanenitrile)

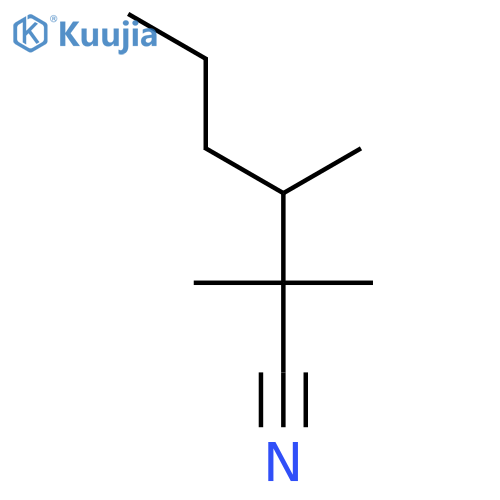

2,2,3-trimethylhexanenitrile structure

商品名:2,2,3-trimethylhexanenitrile

2,2,3-trimethylhexanenitrile 化学的及び物理的性質

名前と識別子

-

- Hexanenitrile, 2,2,3-trimethyl-

- 2,2,3-trimethylhexanenitrile

- SCHEMBL14192820

- 138807-94-0

- EN300-1848681

-

- インチ: InChI=1S/C9H17N/c1-5-6-8(2)9(3,4)7-10/h8H,5-6H2,1-4H3

- InChIKey: SQDTYIRDFDUMNJ-UHFFFAOYSA-N

- ほほえんだ: CCCC(C)C(C)(C)C#N

計算された属性

- せいみつぶんしりょう: 139.13621

- どういたいしつりょう: 139.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- PSA: 23.79

2,2,3-trimethylhexanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1848681-0.05g |

2,2,3-trimethylhexanenitrile |

138807-94-0 | 0.05g |

$468.0 | 2023-09-19 | ||

| Enamine | EN300-1848681-10.0g |

2,2,3-trimethylhexanenitrile |

138807-94-0 | 10g |

$3376.0 | 2023-05-26 | ||

| Enamine | EN300-1848681-0.1g |

2,2,3-trimethylhexanenitrile |

138807-94-0 | 0.1g |

$490.0 | 2023-09-19 | ||

| Enamine | EN300-1848681-2.5g |

2,2,3-trimethylhexanenitrile |

138807-94-0 | 2.5g |

$1089.0 | 2023-09-19 | ||

| Enamine | EN300-1848681-0.25g |

2,2,3-trimethylhexanenitrile |

138807-94-0 | 0.25g |

$513.0 | 2023-09-19 | ||

| Enamine | EN300-1848681-0.5g |

2,2,3-trimethylhexanenitrile |

138807-94-0 | 0.5g |

$535.0 | 2023-09-19 | ||

| Enamine | EN300-1848681-5.0g |

2,2,3-trimethylhexanenitrile |

138807-94-0 | 5g |

$2277.0 | 2023-05-26 | ||

| Enamine | EN300-1848681-1.0g |

2,2,3-trimethylhexanenitrile |

138807-94-0 | 1g |

$785.0 | 2023-05-26 | ||

| Enamine | EN300-1848681-1g |

2,2,3-trimethylhexanenitrile |

138807-94-0 | 1g |

$557.0 | 2023-09-19 | ||

| Enamine | EN300-1848681-5g |

2,2,3-trimethylhexanenitrile |

138807-94-0 | 5g |

$1614.0 | 2023-09-19 |

2,2,3-trimethylhexanenitrile 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

138807-94-0 (2,2,3-trimethylhexanenitrile) 関連製品

- 13310-75-3(2-Propylvaleronitrile)

- 55897-64-8(2-Isopropyl-2,3-dimethyl-butyronitrile)

- 32730-85-1(Cycloheptanecarbonitrile)

- 5722-11-2(2,2-dimethylcyclopropanecarbonitrile)

- 23074-42-2(adamantane-1-carbonitrile)

- 1772-25-4(Hexane-1,3,6-tricarbonitrile)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量